Gluconasturtiin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Gluconasturtiin can be synthesized in the laboratory through a multi-step process starting from the amino acid phenylalanine . The synthesis involves several enzymatic and chemical reactions, including hydroxylation, glycosylation, and sulfation .
Industrial Production Methods: Industrial extraction of this compound typically involves the use of cold methanol or boiling methanol to extract glucosinolates from plant tissues . The extracted glucosinolates are then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Gluconasturtiin undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, this compound is hydrolyzed to form phenethyl isothiocyanate.
Oxidation and Reduction: These reactions can modify the functional groups attached to the glucosinolate structure.
Substitution: Various nucleophiles can substitute the sulfooxy group in this compound.
Common Reagents and Conditions:
Myrosinase: Used for hydrolysis to produce phenethyl isothiocyanate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Phenethyl Isothiocyanate: The primary product of this compound hydrolysis.
Various Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Scientific Research Applications
Gluconasturtiin and its hydrolysis product, phenethyl isothiocyanate, have several scientific research applications:
Chemoprevention: Phenethyl isothiocyanate has shown potential chemopreventive effects by inducing apoptosis in cancer cells.
Immunomodulation: Consumption of this compound-rich vegetables like watercress has been linked to modulating immune responses and reducing inflammation.
Biofumigation: this compound’s degradation products are toxic to pests, making it useful in agricultural pest control.
Mechanism of Action
The primary mechanism of action of gluconasturtiin involves its hydrolysis by myrosinase to form phenethyl isothiocyanate . This compound exerts its effects through several pathways:
Induction of Apoptosis: Phenethyl isothiocyanate induces apoptosis in cancer cells by causing cell cycle arrest and activating caspases.
Anti-inflammatory Effects: It modulates the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparison with Similar Compounds
Gluconasturtiin is part of a larger family of glucosinolates, which include:
Sinigrin: Found in mustard and horseradish, hydrolyzed to allyl isothiocyanate.
Glucoraphanin: Found in broccoli, hydrolyzed to sulforaphane.
Glucobrassicin: Found in cabbage, hydrolyzed to indole-3-carbinol.
Uniqueness: this compound is unique due to its phenethyl side chain, which differentiates it from other glucosinolates like sinigrin and glucoraphanin . This structural difference influences its biological activity and the specific pathways it affects .
Properties
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenyl-N-sulfooxypropanimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJIGYDFNXSET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO9S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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